Stereochemical Purity: Defined R-Configuration vs. Inactive S-Enantiomer
The stereochemistry of benzyl 1-aminopropan-2-ylcarbamate directly dictates its biological and structural utility. Data from chiral β-PNA monomer studies show that oligomers containing the R-form monomer fail to form stable duplexes with DNA, whereas S-form monomers are well-suited .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-benzyl 1-aminopropan-2-ylcarbamate (CAS 346669-50-9) |
| Comparator Or Baseline | (S)-benzyl 1-aminopropan-2-ylcarbamate (CAS 400652-46-2) |
| Quantified Difference | R-form monomer leads to PNA-DNA duplex failure; S-form yields stable duplex comparable to unmodified PNA. |
| Conditions | PNA oligomer synthesis and thermal denaturation studies . |
Why This Matters
Procuring the incorrect enantiomer directly leads to experimental failure, as the R and S forms are not functionally interchangeable.
